molecular formula C6H5BCl2O3 B11897311 (2,6-Dichloro-3-hydroxyphenyl)boronic acid

(2,6-Dichloro-3-hydroxyphenyl)boronic acid

Cat. No.: B11897311
M. Wt: 206.82 g/mol
InChI Key: SBHVNJZSAFGPBT-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-3-hydroxyphenyl)boronic acid typically involves the following steps:

    Halogenation: The starting material, 3-hydroxyphenylboronic acid, is subjected to halogenation using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 6 positions of the phenyl ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large quantities of 3-hydroxyphenylboronic acid are halogenated using industrial-scale chlorination equipment.

    Continuous Purification: The crude product is continuously purified using industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Quinone Derivatives: Formed through oxidation of the hydroxyl group.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution of chlorine atoms.

Scientific Research Applications

Organic Synthesis

(2,6-Dichloro-3-hydroxyphenyl)boronic acid is primarily utilized in organic synthesis as a reagent in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is pivotal in creating biaryl compounds and other complex organic molecules.

Key Products from Reactions:

Product TypeDescription
Biaryl CompoundsFormed through Suzuki-Miyaura coupling
Quinone DerivativesProduced via oxidation of the hydroxyl group
Substituted Phenylboronic AcidsResult from nucleophilic substitution of chlorine atoms

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . Its structure enables effective interaction with various biological targets.

Case Study:
In a study exploring its potential as a boron carrier in neutron capture therapy for cancer treatment, this compound demonstrated promising results in enhancing the therapeutic efficacy against cancer cells while minimizing damage to surrounding healthy tissues .

Material Science

The compound has been investigated for its role in developing advanced materials and polymers with specific properties due to its unique chemical structure. Its ability to form stable complexes with biomolecules makes it suitable for applications in drug delivery systems.

Research has shown that this compound can inhibit certain enzymes crucial for cellular processes. This property opens avenues for its use in developing novel antibacterial agents targeting multi-drug-resistant bacteria.

Example of Biological Activity:
A study highlighted the compound's effectiveness against specific enzymes involved in bacterial resistance mechanisms, suggesting potential applications in antimicrobial therapies .

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-hydroxyphenyl)boronic acid in chemical reactions involves the following steps:

    Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium-carbon bond.

    Reductive Elimination: The final step involves reductive elimination, where the palladium catalyst is regenerated, and the biaryl product is formed.

Molecular Targets and Pathways: In biological applications, this compound targets specific biomolecules, forming stable complexes that can be used for drug delivery or therapeutic purposes.

Comparison with Similar Compounds

    (2,6-Difluoro-3-hydroxyphenyl)boronic acid: Similar structure but with fluorine atoms instead of chlorine.

    (2,6-Dibromo-3-hydroxyphenyl)boronic acid: Similar structure but with bromine atoms instead of chlorine.

    (2,6-Dimethyl-3-hydroxyphenyl)boronic acid: Similar structure but with methyl groups instead of chlorine.

Uniqueness: (2,6-Dichloro-3-hydroxyphenyl)boronic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and stability in various chemical reactions. The chlorine atoms can also be selectively substituted, providing a versatile platform for further functionalization.

Biological Activity

(2,6-Dichloro-3-hydroxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its boronic acid functional group, which allows it to form reversible covalent bonds with diols and other Lewis bases. This property is crucial for its biological activity, particularly in enzyme inhibition and molecular recognition processes.

The mechanism of action of this compound primarily involves the formation of stable complexes with various biological targets. The boronic acid moiety can interact with specific enzymes, leading to inhibition of their activity. This interaction has been exploited in the design of enzyme inhibitors that target pathways relevant to diseases such as cancer and tuberculosis.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : Studies have demonstrated that treatment with this compound leads to increased levels of cleaved caspase-3, indicating the induction of apoptosis in treated cells .
  • Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific phosphatases involved in cellular signaling pathways:

  • Selectivity : Inhibitory studies have shown that this compound selectively inhibits certain phosphatases while sparing others, which is beneficial for reducing potential side effects during therapeutic applications .

Case Studies

  • Inhibition of MptpB : A study focused on the design of selective MptpB inhibitors using this compound as a scaffold. The compound demonstrated significant inhibitory activity against multidrug-resistant Mycobacterium tuberculosis strains in vitro and showed promise in reducing bacterial burden in animal models .
    CompoundIC50 (μM)Selectivity Index
    This compound0.4>23
  • Antiproliferative Effects : In a study assessing various derivatives of boronic acids, this compound was part of a series that exhibited enhanced antiproliferative activity against a panel of human cancer cell lines. It was noted for its ability to inhibit tubulin polymerization effectively .
    CompoundCell Line TestedIC50 (μM)
    This compoundA5490.56
    CA-4 (control)A5491.0

Properties

Molecular Formula

C6H5BCl2O3

Molecular Weight

206.82 g/mol

IUPAC Name

(2,6-dichloro-3-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BCl2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H

InChI Key

SBHVNJZSAFGPBT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1Cl)O)Cl)(O)O

Origin of Product

United States

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